5-amino-2-(5-bromonicotinoyl)isoxazol-3(2H)-one
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Overview
Description
5-amino-2-(5-bromonicotinoyl)isoxazol-3(2H)-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound features a unique structure that combines an amino group, a bromopyridine moiety, and an oxazolone ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-(5-bromonicotinoyl)isoxazol-3(2H)-one typically involves the reaction of 5-bromopyridine-3-carboxylic acid with appropriate reagents to introduce the amino and oxazolone functionalities . Common synthetic routes include:
Amidation: Conversion of 5-bromopyridine-3-carboxylic acid to its corresponding amide using reagents like thionyl chloride and ammonia.
Cyclization: Formation of the oxazolone ring through cyclization reactions involving amino acids or their derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
5-amino-2-(5-bromonicotinoyl)isoxazol-3(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles through reactions like Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Cyclization and Ring-Opening: The oxazolone ring can participate in cyclization and ring-opening reactions under specific conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used for substitution reactions.
Oxidizing Agents: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted pyridine derivatives .
Scientific Research Applications
5-amino-2-(5-bromonicotinoyl)isoxazol-3(2H)-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe and in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-amino-2-(5-bromonicotinoyl)isoxazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to desired biological effects . Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromopyridine: Shares the bromopyridine moiety but lacks the oxazolone ring.
2-Amino-5-chloropyridine: Similar structure with a chlorine atom instead of bromine.
2-Amino-5-iodopyridine: Contains an iodine atom in place of bromine.
Uniqueness
5-amino-2-(5-bromonicotinoyl)isoxazol-3(2H)-one is unique due to its combination of an amino group, a bromopyridine moiety, and an oxazolone ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-amino-2-(5-bromopyridine-3-carbonyl)-1,2-oxazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O3/c10-6-1-5(3-12-4-6)9(15)13-8(14)2-7(11)16-13/h1-4H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYRGKVUILDVIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C(=O)N2C(=O)C=C(O2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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